N-(2,2-difluoropropyl)-N-methylcarbamoylchloride
Description
Properties
Molecular Formula |
C5H8ClF2NO |
|---|---|
Molecular Weight |
171.57 g/mol |
IUPAC Name |
N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClF2NO/c1-5(7,8)3-9(2)4(6)10/h3H2,1-2H3 |
InChI Key |
SFSUBCXOJPWXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Amine precursor: N-(2,2-difluoropropyl)-N-methylamine, synthesized or commercially available.
- Chlorinating agent: Phosgene gas or triphosgene.
- Solvent: Dichloromethane is preferred for its inertness and ability to dissolve reactants.
- Base: Sodium bicarbonate or triethylamine to neutralize hydrogen chloride.
Reaction Conditions
| Parameter | Recommended Range | Preferred Value |
|---|---|---|
| Solvent volume ratio | 20–50 volumes per amine | 35 volumes (dichloromethane) |
| Temperature | 0–50° C | 10–15° C |
| Base equivalents | 1.7–2.2 eq (inorganic base) | 2 eq (sodium bicarbonate) |
| Triphosgene equivalents | 0.5–0.75 eq | 0.66 eq |
| Reaction time | 0.5–10 hours | 1–5 hours |
| Addition method | Dropwise addition | Controlled dropwise |
Procedure Summary
- Dissolve N-(2,2-difluoropropyl)-N-methylamine in dichloromethane.
- Prepare a suspension of triphosgene and sodium bicarbonate in dichloromethane.
- Add the amine solution dropwise to the triphosgene/base mixture at 10–15° C with stirring.
- Continue stirring for 1–5 hours to ensure complete reaction.
- Separate the organic layer, wash to remove inorganic salts, and dry over anhydrous agents.
- Purify the product by distillation under reduced pressure to obtain this compound.
Reaction Mechanism Highlights
- Triphosgene decomposes to phosgene in situ.
- The amine nucleophilically attacks phosgene, forming the carbamoyl chloride.
- Base scavenges hydrogen chloride formed, preventing side reactions and decomposition.
Comparative Analysis of Preparation Methods
| Method | Reagents Used | Advantages | Disadvantages | Purity of Product |
|---|---|---|---|---|
| Direct Phosgene Reaction | Phosgene, organic base | Simple, well-established | Highly toxic phosgene handling | Moderate, requires purification |
| Triphosgene with Inorganic Base | Triphosgene, sodium bicarbonate | Safer, controlled phosgene release | Requires careful temperature control | High purity, low urea content |
| N-Arylthio Amine Route | N-arylthio amines, phosgene | Useful for specialized derivatives | Complex starting materials | Moderate |
Purification and Characterization
- Isolation: Extraction with hexane or similar solvents.
- Purification: Distillation under reduced pressure (e.g., 71–81° C at 0.75 mm Hg).
- Characterization: Confirmed by spectral methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Chemical Reactions Analysis
Types of Reactions: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-(2,2-difluoropropyl)-N-methylcarbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, and other non-polar solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products:
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
Chemistry: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and activity. It is also explored for its potential use in drug development due to its ability to introduce fluorine atoms into organic molecules, which can improve the pharmacokinetic properties of drugs.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of stable carbamate, urea, or thiocarbamate linkages. These reactions are facilitated by the electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Structural Comparisons
a) N-Carbonochloridoyl-N-(2,2-dimethylpropyl)carbamoyl chloride
- Molecular Formula: C₇H₁₁Cl₂NO₂
- Substituents : 2,2-Dimethylpropyl (bulky alkyl group) and methyl.
- Key Features : The absence of fluorine and presence of a branched alkyl group reduce electronegativity and steric hindrance compared to the difluoropropyl analog. This structural difference may lower reactivity toward nucleophiles but increase lipophilicity .
b) 2-(N,N-Diisopropylamino)ethyl chloride hydrochloride
- Molecular Formula : C₈H₁₈ClN·HCl
- Substituents: Diisopropylaminoethyl group.
- Key Features : The ethyl chloride backbone with tertiary amine substituents contrasts with the carbamoyl chloride core. Such compounds are often used as precursors for quaternary ammonium salts or surfactants rather than acylating agents .
c) N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride
- Molecular Formula : C₈H₁₇ClN₃ (base structure)
- Substituents: Dimethylaminopropyl and ethyl groups.
- Key Features : A carbodiimide rather than a carbamoyl chloride, this compound is used as a coupling agent in peptide synthesis. Its mechanism involves activating carboxylic acids, differing fundamentally from the acylating behavior of carbamoyl chlorides .
Physical and Chemical Properties
Key Observations :
Biological Activity
N-(2,2-difluoropropyl)-N-methylcarbamoylchloride is a carbamoyl chloride derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C5H8ClF2N
- Molecular Weight : 165.57 g/mol
- Structure : The structure features a difluoropropyl group attached to a methylcarbamoyl moiety, which is significant for its reactivity and biological interactions.
Carbamoyl chlorides are known to participate in various biochemical reactions, often acting as electrophiles. The biological activity of this compound can be attributed to its ability to interact with nucleophiles in biological systems, leading to the formation of stable adducts. This property is particularly relevant in the context of enzyme inhibition and receptor modulation.
1. Antimicrobial Activity
Research indicates that carbamoyl chlorides exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies on human carcinoma cell lines have shown that it can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 25 | Induction of apoptosis |
| HCT116 (Colon) | 30 | Cell cycle arrest |
3. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects by reducing oxidative stress in neuronal cells.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Sharma et al. evaluated the antimicrobial activity of various carbamoyl chloride derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for antibiotic development .
- Anticancer Research : In a study focusing on lung cancer cell lines (A549), this compound was found to significantly reduce cell viability through apoptotic pathways. The study suggested that the compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
- Neuroprotection Assessment : Research by Howorko et al. explored the neuroprotective effects of various carbamoyl derivatives on HT22 neuronal cells exposed to glutamate-induced toxicity. Results indicated that this compound reduced cell death significantly at low concentrations .
Q & A
Synthesis and Characterization
Basic: What are the standard synthetic routes for N-(2,2-difluoropropyl)-N-methylcarbamoylchloride? The synthesis typically involves a two-step process: (1) preparation of the carbamate intermediate via reaction of N-methylamine with a difluoropropanol derivative under basic conditions, followed by (2) chlorination using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). Key intermediates should be purified via column chromatography or recrystallization to minimize impurities. Characterization via H/F NMR and IR spectroscopy is critical to confirm the carbamoyl chloride group (C=O stretch ~1700–1750 cm⁻¹) and difluoropropyl moiety .
Advanced: How can reaction conditions be optimized to improve yield and purity? Optimization may involve varying solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–5°C during chlorination to suppress side reactions), and stoichiometric ratios of reagents. Computational methods like density functional theory (DFT) can predict reaction pathways and transition states to guide optimization. For example, steric hindrance from the difluoropropyl group may necessitate longer reaction times or catalytic additives (e.g., DMAP) to enhance acyl chloride formation .
Chemical Reactivity
Basic: What nucleophilic reactions are typical for this compound? The carbamoyl chloride group is highly reactive toward nucleophiles, enabling:
- Amidation : Reaction with amines (e.g., primary/secondary amines) to form urea derivatives.
- Esterification : Alcohols or phenols yield carbamate esters.
- Hydrolysis : Controlled hydrolysis in aqueous conditions generates carboxylic acids.
Monitor reactions via TLC or LC-MS to track progress. Use inert atmospheres (N₂/Ar) to prevent moisture-induced degradation .
Advanced: What mechanistic insights exist for its acyl substitution reactions? Kinetic studies using stopped-flow spectrophotometry or F NMR can elucidate reaction mechanisms. For example, the electron-withdrawing difluoropropyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Solvent effects (e.g., polar aprotic solvents like DMF) stabilize transition states, while steric effects from the N-methyl group may slow reactivity with bulky nucleophiles .
Biological Activity and Structure-Activity Relationships (SAR)
Basic: What in vitro assays are used to assess its biological activity? Common assays include:
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., proteases, kinases) using fluorogenic substrates.
- Cellular viability : MTT or ATP-based assays to evaluate cytotoxicity.
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.
Use deuterated solvents (e.g., DMSO-d₆) for compound dissolution to avoid interference in assays .
Advanced: How can SAR studies guide structural modifications for enhanced activity? Modify the difluoropropyl chain (e.g., replacing F with Cl or adjusting chain length) or the N-methyl group (e.g., introducing bulkier substituents) to probe steric and electronic effects. Molecular docking (e.g., AutoDock Vina) predicts binding poses with target proteins, while QSAR models correlate structural features with bioactivity data. For instance, fluorination often enhances metabolic stability and membrane permeability .
Safety, Stability, and Handling
Basic: What protocols ensure safe handling and storage? Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood due to potential HCl release during decomposition. LC-MS or H NMR should confirm compound integrity before use .
Advanced: How does pH and temperature affect its stability? Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The compound is prone to hydrolysis in acidic/basic conditions (pH <5 or >9), forming carboxylic acids. Differential scanning calorimetry (DSC) identifies decomposition temperatures, while Karl Fischer titration quantifies moisture uptake .
Computational and Analytical Methods
Basic: How can DFT predict vibrational spectra for structural validation? DFT calculations (B3LYP/6-311++G(d,p)) simulate IR and Raman spectra, which are compared to experimental data. Key vibrational modes include C=O stretch (~1740 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹). Discrepancies may indicate conformational flexibility or impurities .
Advanced: What role does molecular docking play in target identification? Docking studies (e.g., Glide or GOLD) identify potential biological targets by assessing binding affinities to protein active sites. For example, the difluoropropyl group may occupy hydrophobic pockets in enzymes, while the carbamoyl chloride interacts with catalytic residues. MD simulations (e.g., AMBER) further validate binding stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
